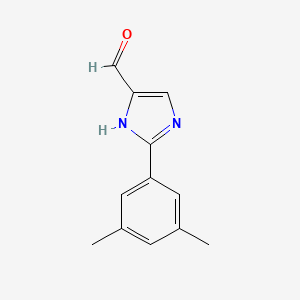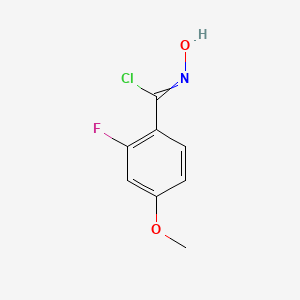
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride .
Reaction Conditions:
Step 1: Reaction of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Step 2: Treatment of the resulting oxime with thionyl chloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzimidoyl derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of hydrocarbons.
Scientific Research Applications
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride involves its reactive functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and methoxy groups can undergo nucleophilic and electrophilic reactions. These interactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride
- 2-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride
Uniqueness
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
2-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-5-2-3-6(7(10)4-5)8(9)11-12/h2-4,12H,1H3 |
InChI Key |
YZXMKWBSTVDVAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


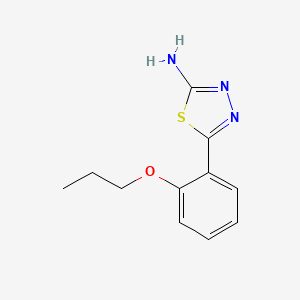
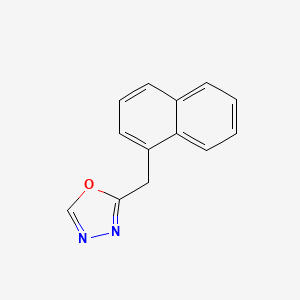


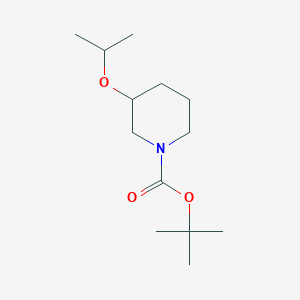
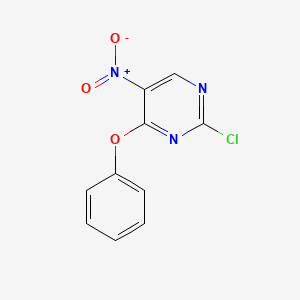
![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)

![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)
![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
